molecular formula C3H8INO2S B3045584 N-(2-iodoethyl)methanesulfonamide CAS No. 110383-93-2

N-(2-iodoethyl)methanesulfonamide

Cat. No.: B3045584
CAS No.: 110383-93-2
M. Wt: 249.07 g/mol
InChI Key: QRJDRGVAXTXUOE-UHFFFAOYSA-N
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Description

N-(2-iodoethyl)methanesulfonamide: is an organosulfur compound with the molecular formula C3H8INO2S It is characterized by the presence of an iodine atom attached to an ethyl group, which is further connected to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodoethyl)methanesulfonamide typically involves the reaction of methanesulfonamide with 2-iodoethanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CH3SO2NH2+I-CH2CH2OHCH3SO2NH-CH2CH2I+H2O\text{CH}_3\text{SO}_2\text{NH}_2 + \text{I-CH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{SO}_2\text{NH-CH}_2\text{CH}_2\text{I} + \text{H}_2\text{O} CH3​SO2​NH2​+I-CH2​CH2​OH→CH3​SO2​NH-CH2​CH2​I+H2​O

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-iodoethyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction under specific conditions, leading to the formation of sulfonic acids or sulfinamides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Reactions: Products include azidoethylmethanesulfonamide, thiocyanatoethylmethanesulfonamide, and various amine derivatives.

    Oxidation and Reduction Reactions: Products include methanesulfonic acid and sulfinamides.

    Elimination Reactions: Products include ethylene and methanesulfonamide.

Scientific Research Applications

Chemistry: N-(2-iodoethyl)methanesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various organosulfur compounds and is employed in the development of new synthetic methodologies.

Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce sulfonamide groups into peptides and proteins, which can alter their properties and functions.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes and receptors.

Industry: In the industrial sector, this compound is used in the production

Properties

IUPAC Name

N-(2-iodoethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8INO2S/c1-8(6,7)5-3-2-4/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJDRGVAXTXUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612645
Record name N-(2-Iodoethyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110383-93-2
Record name N-(2-Iodoethyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-iodoethyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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